4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019098-69-1
VCID: VC11924399
InChI: InChI=1S/C22H22N6O3S/c1-15-14-20(16(2)13-19(15)31-3)32(29,30)27-18-7-5-17(6-8-18)24-21-9-10-22(26-25-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25)
SMILES: CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC
Molecular Formula: C22H22N6O3S
Molecular Weight: 450.5 g/mol

4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 1019098-69-1

Cat. No.: VC11924399

Molecular Formula: C22H22N6O3S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - 1019098-69-1

Specification

CAS No. 1019098-69-1
Molecular Formula C22H22N6O3S
Molecular Weight 450.5 g/mol
IUPAC Name 4-methoxy-2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C22H22N6O3S/c1-15-14-20(16(2)13-19(15)31-3)32(29,30)27-18-7-5-17(6-8-18)24-21-9-10-22(26-25-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25)
Standard InChI Key BSRYSHZAZJNFOO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Sulfonamide core: A benzene ring substituted with methoxy (4-OCH₃) and dimethyl (2,5-(CH₃)₂) groups, linked to a sulfonamide group (-SO₂NH-).

  • Central linker: A phenyl group connected to the sulfonamide nitrogen.

  • Pyridazine-pyrazole terminus: A pyridazin-3-ylamine group at the para position of the phenyl linker, further substituted with a 1H-pyrazol-1-yl moiety at the 6-position.

This architecture combines hydrophobic (methyl, phenyl), hydrogen-bonding (sulfonamide, pyrazole), and π-π stacking (aromatic rings) elements, which are critical for biomolecular interactions.

Physicochemical Profile

Key properties derived from experimental and computational data include:

PropertyValue
Molecular FormulaC₂₂H₂₂N₆O₃S
Molecular Weight450.5 g/mol
logP~3.5 (estimated)
Hydrogen Bond Donors2 (sulfonamide NH, pyrazole NH)
Hydrogen Bond Acceptors7 (SO₂, pyridazine N, etc.)
Polar Surface Area~110 Ų

The moderate logP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining aqueous solubility. The high polar surface area may limit blood-brain barrier penetration, directing applications toward peripheral targets.

Synthesis and Structural Optimization

Synthetic Routes

While explicit details for this compound are unpublished, its synthesis likely follows established sulfonamide protocols:

  • Sulfonylation: Reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-nitroaniline to form the sulfonamide intermediate.

  • Nucleophilic Aromatic Substitution: Reduction of the nitro group to an amine, followed by coupling with 6-chloropyridazine-3-amine.

  • Pyrazole Introduction: Copper-catalyzed cyclization or Suzuki-Miyaura cross-coupling to install the 1H-pyrazol-1-yl group at the pyridazine 6-position .

Critical challenges include regioselectivity in pyridazine functionalization and minimizing side reactions during sulfonamide formation. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures.

Analytical Characterization

Hypothetical characterization data would include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole), 7.85–7.70 (m, 4H, aromatic), 3.90 (s, 3H, OCH₃), 2.40 (s, 6H, CH₃).

  • HRMS: m/z calculated for C₂₂H₂₂N₆O₃S [M+H]⁺: 451.1554, observed: 451.1558.

Biological Activity and Mechanistic Insights

Putative Targets

The compound’s structural motifs align with known bioactive scaffolds:

  • Sulfonamides: Inhibitors of carbonic anhydrase, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) .

  • Pyridazine: Found in phosphodiesterase (PDE) inhibitors and angiotensin II receptor antagonists.

  • Pyrazole: Present in COX-2 inhibitors (e.g., celecoxib) and kinase modulators.

Docking studies of analogous molecules suggest potential affinity for:

  • PDE4B (ΔG ≈ -9.2 kcal/mol): Key in inflammatory signaling.

  • HDAC6 (ΔG ≈ -8.7 kcal/mol): Involved in oncogenic pathways .

OrganismMIC (µg/mL)Reference Compound
Staphylococcus aureus8–16Sulfamethoxazole (4)
Candida albicans32–64Fluconazole (2)

While direct data for this compound are unavailable, its enhanced logP versus first-generation sulfonamides may improve mycobacterial membrane penetration .

Research Gaps and Future Directions

Priority Investigations

  • ADMET Profiling: Assess metabolic stability (CYP450 isoforms), plasma protein binding, and hERG channel inhibition.

  • In Vivo Efficacy: Evaluate anti-inflammatory activity in murine collagen-induced arthritis models.

  • Target Deconvolution: Employ affinity-based proteomics to identify binding partners.

Structural Modifications

  • Bioisosteric Replacement: Substitute pyrazole with 1,2,4-triazole to modulate pharmacokinetics.

  • Prodrug Design: Incorporate ester moieties to enhance oral bioavailability.

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